4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689139
InChI: InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br
Molecular Formula: C17H25BrN2O3
Molecular Weight: 385.3 g/mol

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13689139

Molecular Formula: C17H25BrN2O3

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C17H25BrN2O3
Molecular Weight 385.3 g/mol
IUPAC Name tert-butyl 4-[(5-amino-2-bromophenoxy)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
Standard InChI Key FXNUTJSSFYHENR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a piperidine ring substituted at the 4-position with a phenoxymethyl group. The phenyl ring is further functionalized with a bromine atom at the 2-position and an amino group at the 5-position. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows .

Key structural features:

  • Piperidine core: A six-membered nitrogen-containing heterocycle.

  • Phenoxymethyl linker: Bridges the piperidine and phenyl groups via an ether bond.

  • Bromo and amino substituents: Electron-withdrawing bromine and electron-donating amino groups create electronic asymmetry on the phenyl ring.

  • Boc protection: The tert-butyl ester shields the piperidine nitrogen, facilitating selective reactions at other sites .

Physicochemical Data

PropertyValue
Molecular FormulaC17H25BrN2O3\text{C}_{17}\text{H}_{25}\text{BrN}_{2}\text{O}_{3}
Molecular Weight385.3 g/mol
IUPAC Nametert-butyl 4-[(5-amino-2-bromophenoxy)methyl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br
InChI KeyFXNUTJSSFYHENR-UHFFFAOYSA-N
Purity≥98% (HPLC)
Storage Conditions-20°C in inert atmosphere

The Boc group’s steric bulk influences the compound’s solubility, typically rendering it more soluble in organic solvents like dichloromethane or dimethylformamide .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic transformations:

  • Piperidine functionalization: The piperidine ring is alkylated at the 4-position with a chloromethylphenol derivative.

  • Bromination and amination: Electrophilic bromination at the phenyl ring’s 2-position, followed by nitro reduction to introduce the amino group.

  • Boc protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate under basic conditions .

Challenges:

  • Regioselective bromination without over-halogenation.

  • Ensuring high yield during the reduction of nitro to amino groups.

Industrial-Scale Production

Ambeed and Combi-Blocks list this compound with 98% purity, indicating optimized large-scale processes. Critical quality control parameters include residual solvent analysis and chiral purity verification .

Pharmacological and Industrial Applications

Drug Discovery

Piperidine derivatives are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. The amino and bromo groups suggest interactions with:

  • Neurotransmitter receptors: Potential modulation of serotonin or dopamine receptors.

  • Enzyme targets: Inhibition of kinases or proteases via hydrogen bonding with the amino group.

Chemical Intermediate

The Boc group allows deprotection under acidic conditions, enabling subsequent coupling reactions. This versatility makes the compound valuable in synthesizing:

  • Peptidomimetics.

  • Small-molecule libraries for high-throughput screening .

ParameterSpecification
Signal WordWarning
GHS PictogramExclamation Mark
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P264, P280, P305+P351+P338

Research Directions and Challenges

Unexplored Pharmacological Effects

While structural analogs show promise in oncology and neurology, specific data for this compound remain limited. Proposed studies:

  • In vitro screening: Assess binding affinity for GPCRs or ion channels.

  • ADMET profiling: Evaluate metabolic stability and toxicity in hepatic microsomes.

Synthetic Optimization

  • Catalytic bromination: Transition from Br₂ to N-bromosuccinimide for safer handling.

  • Flow chemistry: Improve yield and reduce reaction times .

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